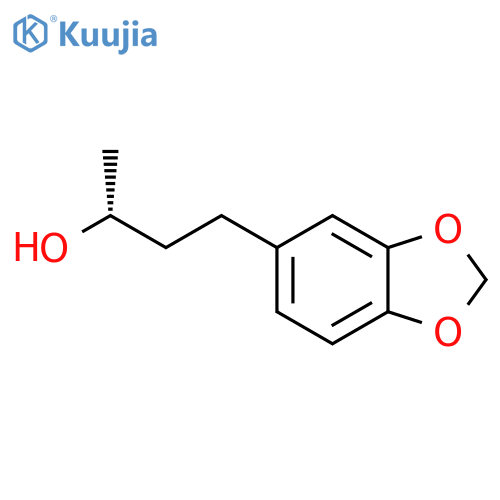Cas no 106044-96-6 ((2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol)

106044-96-6 structure
商品名:(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- (2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol
- 106044-96-6
- EN300-1991810
-
- インチ: 1S/C11H14O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h4-6,8,12H,2-3,7H2,1H3/t8-/m1/s1
- InChIKey: VJZXAIJPTHVTCG-MRVPVSSYSA-N
- ほほえんだ: O1COC2=CC=C(C=C12)CC[C@@H](C)O
計算された属性
- せいみつぶんしりょう: 194.094294304g/mol
- どういたいしつりょう: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991810-0.05g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 0.05g |
$732.0 | 2023-09-16 | ||
| Enamine | EN300-1991810-1g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 1g |
$871.0 | 2023-09-16 | ||
| Enamine | EN300-1991810-5g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 5g |
$2525.0 | 2023-09-16 | ||
| Enamine | EN300-1991810-5.0g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 5g |
$4475.0 | 2023-05-23 | ||
| Enamine | EN300-1991810-1.0g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 1g |
$1543.0 | 2023-05-23 | ||
| Enamine | EN300-1991810-0.5g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 0.5g |
$836.0 | 2023-09-16 | ||
| Enamine | EN300-1991810-2.5g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 2.5g |
$1707.0 | 2023-09-16 | ||
| Enamine | EN300-1991810-0.1g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 0.1g |
$767.0 | 2023-09-16 | ||
| Enamine | EN300-1991810-10.0g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 10g |
$6635.0 | 2023-05-23 | ||
| Enamine | EN300-1991810-0.25g |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol |
106044-96-6 | 0.25g |
$801.0 | 2023-09-16 |
(2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol 関連文献
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
106044-96-6 ((2R)-4-(1,3-dioxaindan-5-yl)butan-2-ol) 関連製品
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
